4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one
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Overview
Description
4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Benzoxazole derivatives have been known to exhibit a wide spectrum of pharmacological activities . They have been associated with antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Mode of Action
Benzoxazole derivatives have been shown to interact with various targets leading to a range of biological effects .
Biochemical Pathways
Benzoxazole derivatives have been known to interact with various biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit a range of biological effects, including antimicrobial and anticancer activities .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and a suitable aldehyde or ketone under acidic conditions . The azetidine ring is then introduced through a cyclization reaction involving a suitable precursor, such as an azetidinone derivative . The final step involves the coupling of the azetidine ring with piperazin-2-one under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against human cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-chlorobenzo[d]thiazol-2-yl derivatives: These compounds share structural similarities with 4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
1,3,4-oxadiazole derivatives: These compounds also exhibit a wide range of pharmacological activities and are structurally related to benzoxazole derivatives.
Uniqueness
This compound is unique due to its combination of the benzoxazole, azetidine, and piperazin-2-one moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-[1-(6-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-9-1-2-11-12(5-9)21-14(17-11)19-6-10(7-19)18-4-3-16-13(20)8-18/h1-2,5,10H,3-4,6-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQIYRVZBHBOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=NC4=C(O3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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